[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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Overview
Description
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Step 1: An aniline derivative is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring.
Step 3: The final product, [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor, particularly against urease.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.
Comparison with Similar Compounds
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Similar structure with urease inhibitory activity.
1,3,4-Thiadiazole-2(3H)-thiones: Known for their antimicrobial properties.
N-(5-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl)thiomorpholines: Studied for their biological activities.
Uniqueness
[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities
Properties
CAS No. |
68161-34-2 |
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Molecular Formula |
C10H9N3O2S2 |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H9N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H,14,15) |
InChI Key |
PJZIAPTXFHUKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O |
Origin of Product |
United States |
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